molecular formula C21H24O5Si B143472 4'-O-tert-Butyldimethylsilyl Genistein CAS No. 470666-97-8

4'-O-tert-Butyldimethylsilyl Genistein

Cat. No.: B143472
CAS No.: 470666-97-8
M. Wt: 384.5 g/mol
InChI Key: JZWULIBHDSWRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-O-tert-Butyldimethylsilyl Genistein is a synthetic derivative of genistein, a natural isoflavone found in soybeans. This compound has gained attention due to its potential therapeutic and industrial applications. Its molecular formula is C21H24O5Si, and it has a molecular weight of 384.50 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-tert-Butyldimethylsilyl Genistein typically involves the protection of the hydroxyl group at the 4’ position of genistein. This is achieved by reacting genistein with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 4’-O-tert-Butyldimethylsilyl Genistein are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-O-tert-Butyldimethylsilyl Genistein can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4’-O-tert-Butyldimethylsilyl Genistein has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4’-O-tert-Butyldimethylsilyl Genistein involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in cancer research or inflammation studies .

Comparison with Similar Compounds

Similar Compounds

    Genistein: The parent compound, a natural isoflavone found in soybeans.

    4’-O-Methyl Genistein: Another derivative with a methyl group instead of the tert-butyldimethylsilyl group.

    4’-O-Ethyl Genistein: A derivative with an ethyl group at the 4’ position.

Uniqueness

4’-O-tert-Butyldimethylsilyl Genistein is unique due to the presence of the tert-butyldimethylsilyl group, which provides increased stability and lipophilicity compared to other derivatives. This makes it particularly useful in certain chemical reactions and industrial applications .

Properties

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5Si/c1-21(2,3)27(4,5)26-15-8-6-13(7-9-15)16-12-25-18-11-14(22)10-17(23)19(18)20(16)24/h6-12,22-23H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWULIBHDSWRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464940
Record name 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470666-97-8
Record name 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.